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Compound of Interest

Octahydro-2H-quinolizin-1-
Compound Name:
ylmethanol

Cat. No.: B155903

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the identification and characterization of lupinine, a quinolizidine alkaloid. The
information presented herein is curated for researchers, scientists, and professionals involved
in natural product chemistry, pharmacology, and drug development. This document details
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols.

Spectroscopic Data of Lupinine

The following sections summarize the key spectroscopic data for lupinine, presented in a clear
and comparative format to facilitate its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data for lupinine are presented below.

Table 1: *H NMR Spectroscopic Data for Lupinine (400 MHz, CDClIs)
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o Chemical Shift (5, o Coupling Constant
Proton Position Multiplicity
ppm) (3, Hz)

H-11 4.12 dd 10.45, 4.12[1][2]

H-2, H-10 (eq) 57.28

H-9 60.56

H-10 64.62

H-6 25.69

21.59, 25.40, 27.35,

C-ring (CH2) 29.33

Table 2: 3C NMR Spectroscopic Data for Lupinine (CDCIs)

Carbon Position Chemical Shift (6, ppm)
C-2,C-10 57.28
C-9 60.56
C-11 64.62
C-6 25.69
C-ring (CH-) 21.59, 25.40, 27.35, 29.33

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for lupinine are listed below.

Table 3: IR Spectroscopic Data for Lupinine
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Wavenumber (cm~?)

Vibrational Assignment

3434 O-H stretching (broad)[3]

2928-2757 C-H stretching (quinolizidine skeleton)[3]
1647, 1614 O-H bending[3]

1402-1354 C-H bending[3]

1100-1041 C-O stretching][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and structure.

Table 4: Mass Spectrometry Data for Lupinine

m/z Interpretation

169 [M]* (Molecular ion)

152 [M-OH]*

138 [M-CH20H]*

98 Quinolizidine ring fragment
83 Piperidine ring fragment

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducible

and accurate results.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of purified lupinine.
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e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) (=99.8% D).
o Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

o Spectrometer: Bruker Avance 400 MHz or equivalent.

e H NMR:

o

Pulse Program: Standard pulse sequence (e.g., zg30).

Number of Scans: 16-64.

[¢]

[e]

Relaxation Delay: 1.0 s.

[e]

Acquisition Time: ~3-4 s.

e 13C NMR:
o Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2.0 s.

IR Spectroscopy

Sample Preparation (ATR-FTIR):
e Ensure the ATR crystal is clean.
e Place a small amount of solid, powdered lupinine directly onto the crystal.

o Apply pressure using the instrument's press to ensure good contact between the sample and
the crystal.[1][4]

Instrumentation and Parameters:
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e Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a UATR
accessory.

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,

e Number of Scans: 16.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:
e Dissolve a small amount of the lupinine extract in methanol.
Instrumentation and Parameters:
e Gas Chromatograph: Agilent 7890B GC system or equivalent.
o Mass Spectrometer: Agilent 7200 Accurate-Mass Q-TOF MS or equivalent.
e Column: HP-5MS (30 m x 0.250 mm i.d., 0.25 pm film thickness).
o Carrier Gas: Helium at a flow rate of 1.2 mL/min.
e Injector Temperature: 250°C.
e Oven Temperature Program:
o Initial temperature: 120°C for 2 minutes.
o Ramp to 300°C at 6°C/min.
o Hold at 300°C for 10 minutes.[5]
« lonization Mode: Electron Impact (El) at 70 eV.

e Mass Range: m/z 40-600.
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Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic
identification of lupinine.
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Spectroscopic analysis workflow for lupinine identification.
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Mass spectrometry fragmentation of lupinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Identification of
Lupinine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155903#spectroscopic-data-nmr-ir-ms-for-lupinine-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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